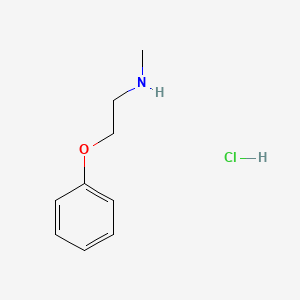
N-methyl-2-phenoxyethanamine hydrochloride
Vue d'ensemble
Description
N-methyl-2-phenoxyethanamine hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenoxyethanamine, where a methyl group is attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with phenoxyethanol and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in phenoxyethanol with the amine group from methylamine. This is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of N-methyl-2-phenoxyethanamine hydrochloride follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-methyl-2-phenoxyethanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its amine derivatives, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phenoxyacetone, N-methyl-2-phenoxyacetone.
Reduction: N-methyl-2-phenoxyethanamine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-2-phenoxyethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which N-methyl-2-phenoxyethanamine hydrochloride exerts its effects is primarily through its interaction with biological receptors. It can act as a ligand for certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanamine: The parent compound without the methyl group on the nitrogen atom.
N-methyl-2-phenylethanamine: Similar structure but with a phenyl group instead of a phenoxy group.
2-Phenoxyethanamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-methyl-2-phenoxyethanamine hydrochloride is unique due to the presence of both the phenoxy and methylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.
Propriétés
IUPAC Name |
N-methyl-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKQKBFZJNUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85262-76-6 | |
| Record name | N-methyl-2-phenoxyethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


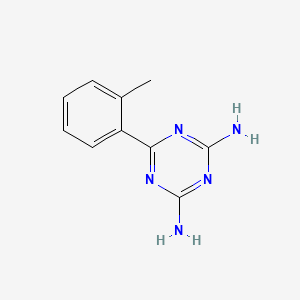
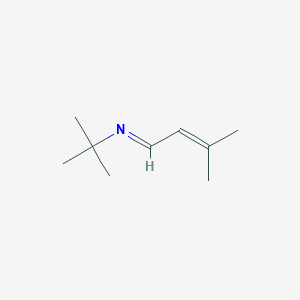
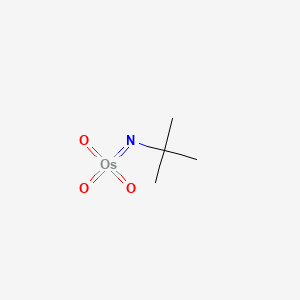
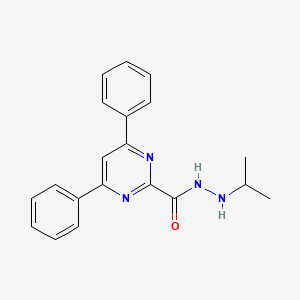
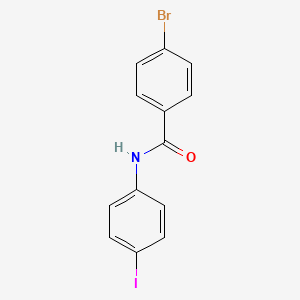
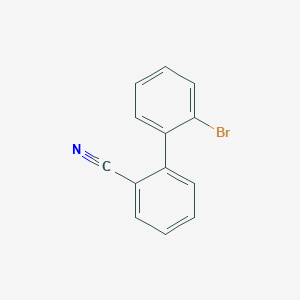
![3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B1636026.png)

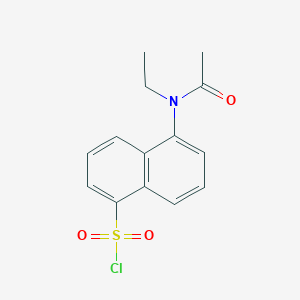

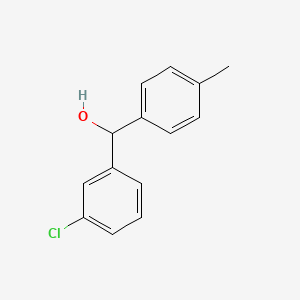

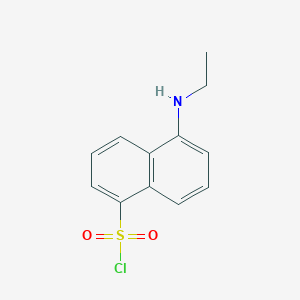
![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)
